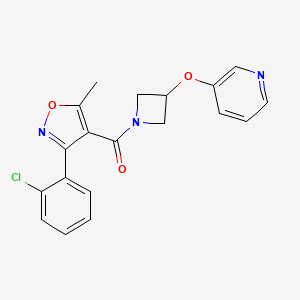
(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C19H16ClN3O3 and its molecular weight is 369.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone , with the CAS number 1251575-43-5 , is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its structural characteristics, synthesis, and biological activity, including in vitro and in vivo studies.
Chemical Structure and Properties
The molecular formula of the compound is C21H16ClN5O3, with a molecular weight of 421.8 g/mol . The compound features a complex structure that includes an isoxazole ring and an azetidine moiety, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H16ClN5O3 |
| Molecular Weight | 421.8 g/mol |
| CAS Number | 1251575-43-5 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, often starting from commercially available precursors. The synthetic route can include the formation of the isoxazole ring followed by the introduction of the azetidine structure through nucleophilic substitution reactions.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs possess significant anticancer properties. For instance, derivatives containing isoxazole and azetidine rings have shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells.
-
In Vitro Cytotoxicity :
- The cytotoxic effects of the compound were evaluated using the MTT assay against MCF-7 and HepG2 cell lines. Preliminary results suggest that it exhibits selective cytotoxicity towards cancer cells compared to normal cells.
- IC50 Values : While specific IC50 values for this compound were not reported in the available literature, related compounds have shown IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL against MCF-7 cells, indicating potential efficacy .
-
Mechanism of Action :
- The mechanism by which this compound induces cell death may involve apoptosis pathways, as evidenced by increased levels of pro-apoptotic factors such as Bax and caspase 9 in treated cells . Additionally, cell cycle analysis has shown that treatment with similar compounds can lead to cell cycle arrest at the G2/M phase.
Other Biological Activities
Beyond anticancer properties, compounds with similar structures have been explored for additional biological activities:
- Antimicrobial Activity : Some derivatives have demonstrated antibacterial properties, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : Certain isoxazole derivatives have exhibited anti-inflammatory activity, making them candidates for further research in chronic inflammatory diseases.
Case Studies
Several studies have investigated related compounds to draw parallels regarding biological activity:
- Study on Thiadiazole Derivatives :
- Piperazine Derivatives :
Properties
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(3-pyridin-3-yloxyazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3/c1-12-17(18(22-26-12)15-6-2-3-7-16(15)20)19(24)23-10-14(11-23)25-13-5-4-8-21-9-13/h2-9,14H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRZSQCRVZRAID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CC(C3)OC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














